(R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
(7R)-5-benzyl-5-azaspiro[2.4]heptan-7-amine |
InChI |
InChI=1S/C13H18N2/c14-12-9-15(10-13(12)6-7-13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m0/s1 |
InChI Key |
PGEGEJNTABPWJH-LBPRGKRZSA-N |
Isomeric SMILES |
C1CC12CN(C[C@@H]2N)CC3=CC=CC=C3 |
Canonical SMILES |
C1CC12CN(CC2N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for R 5 Benzyl 5 Azaspiro 2.4 Heptan 7 Amine and Analogs
Enantioselective Synthesis Approaches to the Azaspiro[2.4]heptane Core
The creation of the chiral azaspiro[2.4]heptane framework in an enantiomerically pure form is a critical challenge in the synthesis of the target compound. Researchers have developed several key strategies to control the stereochemistry at the spirocyclic center.
Asymmetric Hydrogenation Strategies for Chiral Azaspiro[2.4]heptanes
Asymmetric hydrogenation is a powerful technique for establishing stereocenters with high enantioselectivity. ajchem-b.comwikipedia.org This method involves the addition of hydrogen across a double bond in a prochiral substrate using a chiral catalyst, often a transition metal complex with a chiral ligand. wikipedia.orgresearchgate.net For the synthesis of azaspiro[2.4]heptane derivatives, this strategy has proven highly effective.
A notable application is the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a close analog of the target compound. nih.gov This process utilizes the highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. nih.gov The reaction is catalyzed by a Ruthenium complex, [RuCl(benzene)(S)-SunPhos]Cl, and achieves excellent enantioselectivities, reaching up to 98.7% enantiomeric excess (ee). nih.gov This hydrogenation provides a key intermediate, which can then be further modified to yield the desired spirocyclic amine. nih.gov The success of this approach highlights the utility of transition metal-catalyzed reactions in creating the chiral amine functionality within the azaspiro[2.4]heptane scaffold. ajchem-b.comnih.gov
| Catalyst | Substrate | Product Enantioselectivity (ee) | Reference |
| [RuCl(benzene)(S)-SunPhos]Cl | Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates | Up to 98.7% | nih.gov |
Utilization of Chiral Building Blocks in Spirocyclic Amine Construction
An alternative to creating a chiral center during the synthesis is to begin with a molecule that already possesses the desired stereochemistry—a "chiral building block". enamine.netresearchgate.net This approach leverages the vast pool of naturally occurring and synthetically available chiral molecules, such as amino acids, to construct more complex structures. enamine.netmdpi.com The inherent chirality of the starting material guides the formation of subsequent stereocenters.
In the context of spirocyclic amines, proline and its derivatives are particularly valuable chiral starting materials due to their rigid cyclic structure. nih.gov The synthesis of azaspiro[2.4]heptanes can be envisioned from chiral precursors that already contain the pyrrolidine (B122466) ring with the correct stereochemistry. By modifying these chiral building blocks, the spiro-fused cyclopropane (B1198618) ring can be installed. This strategy ensures that the final product retains the chirality of the initial starting material, avoiding the need for chiral resolution or asymmetric catalysis in later steps. The use of such building blocks is a cornerstone of modern drug discovery for creating structurally complex and stereochemically defined molecules. enamine.netsigmaaldrich.comnih.gov
Phase-Transfer Catalysis in Stereoselective Preparations of Proline Analogues
Phase-transfer catalysis (PTC) is a versatile methodology that facilitates reactions between reactants located in different immiscible phases, such as an organic and an aqueous layer. nih.govunimi.it By employing a chiral phase-transfer catalyst, it is possible to achieve high levels of stereocontrol in the reaction product. nih.gov This technique has been successfully applied to the enantioselective synthesis of proline analogues, which are direct precursors to the azaspiro[2.4]heptane core. mdpi.com
One key example is the catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold. mdpi.com This synthesis involves a one-pot double allylic alkylation of a glycine (B1666218) imine analogue. The reaction is conducted in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. mdpi.com The resulting 4-methylene substituted proline derivative can then be converted into the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key intermediate for various biologically active molecules. mdpi.com The use of chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids is a well-established strategy for achieving high enantioselectivity in such alkylation reactions. nih.govunimi.it
| Catalyst Type | Reaction Type | Application | Key Feature | Reference |
| Chinchonidine-derived | Double allylic alkylation | Synthesis of (S)-4-methyleneproline | High enantioselectivity | mdpi.com |
| C2-symmetric chiral quaternary ammonium salt | Alkylation | Preparation of optically active 3-oxoprolines | Rate enhancement | nih.gov |
Precursor Synthesis and Functionalization Pathways Leading to Azaspiro[2.4]heptanes
Once the core spirocyclic structure is established, or while it is being built, specific functional groups must be installed to arrive at the final target molecule, (R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine. This involves the synthesis of key intermediates and subsequent chemical transformations.
Synthesis of Key Spirocyclic Intermediates (e.g., tert-Butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate)
The synthesis of functionalized spirocyclic intermediates is a crucial step. Ketone-containing scaffolds like tert-Butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate are particularly valuable as the ketone group can be readily converted into an amine. The synthesis of such intermediates often involves multi-step sequences. While specific routes to tert-Butyl 7-oxo-4-azaspiro[2.4]heptane-4-carboxylate are proprietary or described in patent literature, general strategies for related structures like 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives have been disclosed. google.com These often begin with a substituted proline compound, which is then treated with reagents to form the cyclopropane ring. google.com For instance, the preparation of 4-spirocyclopropyl proline derivatives can involve the treatment of a 4-exocyclic methylene-substituted proline with a metal carbenoid. google.com Another patented method describes the synthesis of 4-oxo-5-benzylazaspiro nih.govnih.govheptane through intramolecular nucleophilic substitution from a pyrrolidone precursor. google.com
Methodologies for Installing Benzyl (B1604629) and Amine Moieties at Specific Positions
With a suitable spirocyclic core in hand, the final steps involve the installation of the benzyl group at the N5 position and the amine group at the C7 position.
The benzyl group is typically installed via N-alkylation. This can be achieved by reacting the secondary amine of the azaspiro[2.4]heptane core with benzyl bromide or a similar benzylating agent, often in the presence of a base to neutralize the acid byproduct. A patented synthesis for 5-benzylazaspiro nih.govnih.govheptane starts with N-benzylpyrrolidone, incorporating the benzyl group from the very beginning of the synthetic sequence. google.com
The amine moiety at the C7 position is commonly introduced from a ketone precursor, such as a 7-oxo-azaspiro[2.4]heptane derivative. A standard and effective method for this transformation is reductive amination. This process involves reacting the ketone with an ammonia (B1221849) source (or a protected amine equivalent) to form an intermediate imine, which is then reduced in situ to the desired primary amine. The stereochemistry of the amine can be controlled by using a chiral reducing agent or by leveraging the inherent stereochemistry of the starting material to direct the approach of the hydride reagent. Alternatively, as described in the asymmetric hydrogenation section, the chiral amine can be formed directly via hydrogenation of a suitable precursor. nih.gov
Development of Practical and Scalable Synthetic Routes for Derivatization
The derivatization of the primary amine at the 7-position of the 5-azaspiro[2.4]heptane core is essential for generating a library of analogs with diverse biological activities. The development of practical and scalable synthetic routes for this functionalization is therefore of significant interest.
Standard amine derivatization techniques, such as acylation, alkylation, sulfonylation, and reductive amination, are all applicable to the 7-amino group of the spirocyclic scaffold. The choice of reaction will depend on the desired functionality to be introduced. For large-scale synthesis, factors such as the availability and cost of reagents, reaction efficiency, and ease of purification become critical considerations.
For instance, acylation with various acid chlorides or anhydrides can be performed under standard conditions to introduce a wide range of amide functionalities. Similarly, reductive amination with aldehydes or ketones provides access to secondary and tertiary amine derivatives. The scalability of these reactions is generally good, and purification can often be achieved through crystallization or simple chromatographic methods.
A patent describing the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives mentions the use of a benzyl group as a substituent, indicating the feasibility of introducing such groups in a scalable manner. The synthesis of functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid for drug design has also been reported, showcasing the amenability of these spirocyclic systems to chemical modification.
For rapid screening and optimization of derivatives on a small scale, in-tube derivatization methods using polymer-supported coupling agents have been developed. nih.gov This technique allows for the direct preparation of derivatives in an NMR tube with high yield and purity, eliminating the need for work-up or purification. nih.gov This method is particularly useful for determining the absolute configuration and enantiomeric purity of chiral compounds through the formation of diastereomeric derivatives. nih.gov
Table 2: Potential Derivatization Reactions for 5-Azaspiro[2.4]heptan-7-amine
| Reaction Type | Reagent | Functional Group Introduced | Potential for Scalability |
| Acylation | Acid Chloride/Anhydride | Amide | High |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Moderate |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide | High |
| Reductive Amination | Aldehyde/Ketone | Secondary/Tertiary Amine | High |
Structure Activity Relationship Sar Studies of R 5 Benzyl 5 Azaspiro 2.4 Heptan 7 Amine Derivatives
Impact of Spirocyclic Stereochemistry on Biological Activity
The stereochemistry of the 5-azaspiro[2.4]heptane scaffold is a paramount determinant of its biological activity. The rigid nature of the spirocyclic system means that the spatial orientation of key functional groups is fixed, leading to stereospecific interactions with chiral biological macromolecules such as receptors and enzymes.
Enantiomeric Selectivity in Molecular Target Interactions
The arrangement of substituents around the chiral centers of the 5-azaspiro[2.4]heptane ring system dictates the enantiomeric selectivity of its derivatives in binding to molecular targets. Although direct comparative binding data for the (R) and (S) enantiomers of 5-Benzyl-5-azaspiro[2.4]heptan-7-amine are not extensively detailed in the public domain, the principles of stereoselectivity are well-established for similar dopaminergic ligands. For instance, studies on analogous centrally active compounds have demonstrated that enantiomers can exhibit significant differences in binding affinity and functional activity at dopamine (B1211576) D2 and D3 receptors. nih.govnih.gov It is a common observation that one enantiomer, the eutomer, fits more precisely into the receptor's binding pocket, leading to a higher affinity, while the other enantiomer, the distomer, may have a lower affinity or even interact with different targets. nih.gov
The synthesis of enantiomerically pure spirocyclic compounds is a key strategy in medicinal chemistry to develop more selective and potent drugs with fewer off-target effects. mdpi.com For instance, the enantiomers of a potent racemic compound, (-)-10e, exhibited differential activity, with the (-) enantiomer displaying higher affinity at both D2 and D3 receptors compared to its (+) counterpart. nih.gov
Correlation Between Absolute Configuration and Pharmacological Efficacy
The absolute configuration of the chiral centers in 5-azaspiro[2.4]heptane derivatives directly correlates with their pharmacological efficacy. The specific three-dimensional arrangement of the amine and other substituents determines the ability of the molecule to effectively engage with the amino acid residues in the binding site of a receptor. For dopamine receptor ligands, the precise orientation of the pharmacophoric elements—typically an aromatic ring, a basic nitrogen, and a hydrogen bond donor/acceptor—is crucial for potent activity.
Substituent Effects on Biological Potency and Selectivity
Modifications to the peripheral substituents of the (R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine scaffold have a profound impact on its biological potency and selectivity.
Influence of the N-Benzyl Moiety on Receptor Binding and Activity
The N-benzyl group is a critical component of the pharmacophore for many centrally active compounds. In the context of 5-azaspiro[2.4]heptan-7-amine derivatives, this moiety is likely to be involved in crucial hydrophobic and aromatic interactions within the receptor binding pocket. Structure-activity relationship studies on various classes of N-benzylated ligands have shown that substitutions on the benzyl (B1604629) ring can significantly modulate affinity and selectivity. nih.govnih.govnih.gov
For example, the introduction of electron-withdrawing or electron-donating groups, as well as altering the substitution pattern (ortho, meta, para), can fine-tune the electronic and steric properties of the molecule, thereby optimizing its interaction with the target receptor. While specific SAR data for substitutions on the N-benzyl group of the title compound are limited, it is a common strategy in medicinal chemistry to explore a range of substituted benzyl analogs to enhance potency and selectivity. nih.gov The conversion of the 1-benzyl group of a related compound, YC-1, to hydrogen significantly reduced its activity, indicating the importance of the aromatic ring at this position. nih.gov
Modifications at the C-7 and other Positions of the Azaspiro[2.4]heptane Ring System
Introducing different functional groups at the C-7 position or modifying the amine itself can lead to derivatives with altered potency, selectivity, and pharmacokinetic properties. For instance, acylation or alkylation of the C-7 amine would be expected to produce compounds with different receptor binding affinities and functional activities. While specific SAR studies on C-7 modifications of this compound are not widely reported, this position represents a valuable handle for chemical exploration in drug discovery programs.
Scaffold Hybridization and Molecular Design Strategies for Activity Optimization
Scaffold hybridization is a powerful strategy in medicinal chemistry that involves combining structural motifs from different known active compounds to create new hybrid molecules with improved properties. This approach has been successfully applied to the design of novel ligands for various biological targets, including dopamine receptors.
Table 1: Structure-Activity Relationship Trends for N-Benzyl and C-7 Amine Modifications in Related Azaspirocyclic and Dopaminergic Compounds This table is generated based on general principles and findings from related classes of compounds due to the limited specific data for this compound.
| Modification Site | Type of Modification | Predicted Impact on Activity/Selectivity | Rationale |
| N-Benzyl Moiety | Substitution on the aromatic ring (e.g., electron-withdrawing or donating groups) | Modulation of potency and selectivity | Alters electronic and steric interactions within the receptor binding pocket. |
| Replacement of benzyl with other aryl or heteroaryl groups | Potential for improved potency, selectivity, or pharmacokinetic properties | Explores different binding interactions and physicochemical properties. | |
| Removal of the benzyl group | Likely significant loss of activity | The aromatic ring is often a key pharmacophoric element for receptor binding. | |
| C-7 Amine | Acylation or Sulfonylation | Generally leads to a decrease or loss of agonist activity | The basicity of the amine is often crucial for interaction with acidic residues in the receptor. |
| N-Alkylation (e.g., methyl, ethyl) | Variable effects; can increase or decrease potency and selectivity | Alters steric bulk and basicity, potentially optimizing fit in the binding pocket. | |
| Replacement with other functional groups (e.g., hydroxyl, amide) | Significant change in pharmacological profile | Alters key hydrogen bonding and ionic interactions with the receptor. |
Biological Activities and Mechanisms of Action of R 5 Benzyl 5 Azaspiro 2.4 Heptan 7 Amine Analogs in in Vitro Research
Antiviral Activity Research
The 5-azaspiro[2.4]heptane core is a key structural feature in certain potent antiviral agents, particularly those targeting the Hepatitis C Virus (HCV).
HCV is a leading cause of chronic liver disease worldwide. acs.org The development of direct-acting antiviral agents (DAAs) that target specific viral proteins has revolutionized treatment. acs.orgresearchgate.net One of the most critical viral targets is the Non-Structural Protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and the assembly of new virus particles. acs.orgchemscene.com
Inhibitors of NS5A are highly potent, demonstrating antiviral activity in the low picomolar range. mdpi.com The 5-azaspiro[2.4]heptane moiety has been incorporated into the design of several NS5A inhibitors. Its rigid, spirocyclic structure helps to properly orient the other pharmacophoric elements of the molecule for optimal interaction with the NS5A protein, contributing to high binding affinity and potent antiviral activity.
The significance of the 5-azaspiro[2.4]heptane framework is highlighted by its use as a crucial building block in the synthesis of Ledipasvir (GS-5885). researchgate.net Ledipasvir is a highly effective NS5A inhibitor used in combination with sofosbuvir (B1194449) for the treatment of chronic HCV genotype 1 infection. acs.orgmdpi.com
Chemical synthesis routes for Ledipasvir utilize derivatives of 5-azaspiro[2.4]heptane-6-carboxylic acid. nih.gov These intermediates are integral to forming the central core of the Ledipasvir molecule. researchgate.net The specific stereochemistry of the spirocyclic amine is critical for the final drug's biological activity, making the synthesis of enantiomerically pure intermediates like (R)-5-benzyl-5-azaspiro[2.4]heptan-7-amine and its derivatives a key focus of process chemistry research. acs.orgnih.gov
Kinase Inhibition Studies
The Janus kinase (JAK) family of enzymes, which includes JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling pathways. nih.govnih.gov Dysregulation of these pathways is associated with autoimmune diseases and cancer, making JAK inhibitors an important therapeutic class. nih.govresearchgate.net
Selective inhibition of JAK1 is a key therapeutic strategy for autoimmune diseases like rheumatoid arthritis. nih.gov Researchers have utilized the (R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold to develop potent and selective JAK1 inhibitors. mdpi.com One notable compound, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile (designated as compound (R)-6c in one study), emerged from this research as a highly selective JAK1 inhibitor. mdpi.com This compound demonstrated a half-maximal inhibitory concentration (IC50) of 8.5 nM against JAK1. nih.govmdpi.com
| Target Kinase | IC50 (nM) | Selectivity (JAK2/JAK1) |
|---|---|---|
| JAK1 | 8.5 | 48-fold |
| JAK2 | 408 |
Achieving selectivity between JAK isoforms, particularly JAK1 and JAK2, is a significant challenge due to the high degree of similarity in their ATP-binding sites. nih.gov The potency and selectivity of JAK inhibitors are dependent on specific receptor-ligand interactions and subtle structural differences between the isoenzymes.
The design of selective JAK1 inhibitors based on the 5-azaspiro[2.4]heptan-7-amine core involved a strategy of combining this scaffold with the 7-deazapurine moiety from tofacitinib. nih.govmdpi.com The rigid conformation of the spirocyclic ring system is believed to play a role in positioning the substituent groups in a way that exploits the subtle structural differences between the JAK1 and JAK2 kinase domains. mdpi.com In the case of compound (R)-6c, this structural design resulted in a 48-fold selectivity for JAK1 over JAK2, demonstrating that the azaspiro[2.4]heptane scaffold can be effectively utilized to develop isoform-selective kinase inhibitors. nih.govmdpi.com
Antibacterial Agent Research
The 5-azaspiro[2.4]heptane moiety has also been successfully incorporated into the structure of potent antibacterial agents, primarily within the quinolone class of antibiotics. This scaffold often serves as a C-7 substituent on the quinolone core, influencing the compound's spectrum of activity and potency.
Research has shown that quinolones featuring a 7-substituted-5-azaspiro[2.4]hept-5-yl group exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative organisms. A prominent example is Sitafloxacin, a fourth-generation fluoroquinolone that contains a (7S)-7-amino-5-azaspiro[2.4]heptan-5-yl fragment.
Furthermore, novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines have been designed and synthesized specifically to target respiratory pathogens. nih.gov One of these compounds, designated 2a, showed potent in vitro activity against a range of bacteria including Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, and atypical pathogens. nih.gov Notably, it retained activity against multidrug-resistant Streptococcus pneumoniae (MDRSP) and quinolone-resistant Staphylococcus aureus, indicating that this scaffold can contribute to overcoming existing resistance mechanisms. nih.gov
Incorporation into Quinolone Antibacterial Agents
The 5-azaspiro[2.4]heptan-7-amine moiety has been successfully incorporated as a C-7 substituent in the quinolone scaffold to generate novel antibacterial agents with potent in vitro activity. The rationale behind this structural modification is to enhance the antibacterial spectrum and potency of quinolones.
One area of focus has been the synthesis of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines. These compounds have been designed as potent antibacterial drugs for treating respiratory tract infections. nih.gov Stereochemistry plays a crucial role in the activity of these analogs. For instance, a compound with an (S)-configuration at the asymmetric carbon on the pyrrolidine (B122466) moiety of the azaspiro[2.4]heptane ring, when attached to a 6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid core, demonstrated potent in vitro activity against a range of respiratory pathogens. nih.gov This includes Gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus aureus, Gram-negative bacteria such as Haemophilus influenzae and Moraxella catarrhalis, and atypical strains like Chlamydia pneumoniae and Mycoplasma pneumoniae. nih.gov
Further studies on chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-1-(2-fluorocyclopropyl)-quinolones have reinforced the importance of stereochemistry. Structure-activity relationship (SAR) studies indicated that derivatives with a 1-[(1R,2S)-2-fluorocyclopropyl] moiety and a 7-[(7S)-amino-5-azaspiro[2.4]heptan-5-yl] substituent are more potent against both Gram-positive and Gram-negative bacteria compared to their other stereoisomers. nih.gov The most potent of these stereoisomers was identified as 7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-1-[(1R,2S)-2-fluorocyclopropyl]quinolone. nih.gov
The general synthesis of 7-(7-aminomethyl-5-azaspiro[2.4]hept-5-yl)-1-cyclopropyl-6-fluoro-8-methoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and its analogs has also been explored to discover new quinolone antibacterial agents with high activity and low toxicity. researchgate.net These synthetic efforts have yielded compounds with a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative organisms. researchgate.net
In Vitro Activity Against Multidrug-Resistant Bacterial Strains
A significant advantage of incorporating the 5-azaspiro[2.4]heptan-7-amine moiety into quinolones is the resulting activity against multidrug-resistant (MDR) bacterial strains. The novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinoline analogs have shown potent in vitro activity against multidrug-resistant Streptococcus pneumoniae (MDRSP) and quinolone-resistant and methicillin-resistant Staphylococcus aureus (QR-MRSA). nih.gov
One particular analog, compound 2a from a study, exhibited remarkable activity against respiratory pathogens, including MDRSP. nih.gov This highlights the potential of these azaspiro derivatives to address the growing challenge of antibiotic resistance. The data in the table below summarizes the in vitro activity of a representative azaspiro-quinolone analog against various bacterial strains, including resistant ones.
| Bacterial Strain | Type | Resistance Profile | MIC (μg/mL) of a potent azaspiro-quinolone analog |
|---|---|---|---|
| Streptococcus pneumoniae | Gram-positive | - | ≤0.008-0.015 |
| Staphylococcus aureus | Gram-positive | - | 0.031-0.063 |
| Haemophilus influenzae | Gram-negative | - | 0.015 |
| Moraxella catarrhalis | Gram-negative | - | 0.015 |
| Multidrug-resistant S. pneumoniae (MDRSP) | Gram-positive | Resistant to multiple antibiotics | 0.031-0.125 |
| Quinolone-resistant MRSA (QR-MRSA) | Gram-positive | Resistant to quinolones and methicillin | 0.5-2 |
MIC values are indicative and based on data reported for potent analogs in the literature. nih.gov
The potent activity against these resistant strains suggests that the azaspiro[2.4]heptane moiety contributes to a mechanism of action that can overcome common resistance mechanisms in these bacteria.
Other Explored Biological Activities (In Vitro)
Beyond their antibacterial properties, derivatives of the azaspiro[2.4]heptane scaffold are being investigated for a range of other biological activities in vitro.
While the primary focus has been on antibacterial activity, the broader antimicrobial and anticancer potential of azaspiro[2.4]heptane derivatives is an emerging area of research. Although specific studies on the anticancer activity of this compound analogs are limited, related aza-spirocyclic compounds have been investigated. For instance, scorpiand-like azamacrocycles have demonstrated activity against Leishmania infantum and Leishmania braziliensis. nih.gov The general class of aza compounds has been explored for anticancer properties, with some showing cytotoxic effects against various cancer cell lines. researchgate.net The rigid, three-dimensional structure of the azaspiro[2.4]heptane core makes it an attractive scaffold for designing molecules that can interact with biological targets in cancer and microbial cells. Further in vitro screening of a diverse library of azaspiro[2.4]heptane derivatives against various cancer cell lines and microbial pathogens is warranted to fully explore this potential.
The pyrrolidine substructure within the azaspiro[2.4]heptane ring is a common motif in compounds designed to target central nervous system disorders, including Alzheimer's disease. A key strategy in Alzheimer's research is the inhibition of cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) and the prevention of amyloid-beta (Aβ) peptide aggregation.
While direct studies on this compound analogs in this context are not widely reported, research on related dispiro pyrrolidine derivatives has shown promising results. researchgate.net Some of these derivatives have been synthesized and evaluated for their in vitro inhibitory activities against AChE and BChE. researchgate.net For example, certain piperidone-grafted spiropyrrolidines have exhibited moderate to potent inhibition of these enzymes, with some showing selectivity for AChE over BChE. researchgate.net The potential of these compounds to also inhibit Aβ aggregation is an active area of investigation. nih.gov The unique conformational constraints of the spirocyclic system may allow for specific interactions with the active or peripheral sites of cholinesterases or with the Aβ peptide, thereby interfering with the aggregation process.
The azaspiro[2.4]heptane scaffold has been identified as a promising framework for the development of ligands targeting various neuropharmacological targets.
Monoamine Transporters: A novel series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes has been described with high affinity and selectivity for the dopamine (B1211576) D3 receptor (D3R). nih.gov These compounds were characterized for their in vitro pharmacokinetic properties, demonstrating the potential of this scaffold in designing selective dopamine receptor antagonists. nih.gov The development of selective ligands for dopamine and serotonin (B10506) transporters is a key strategy for treating various neuropsychiatric disorders. The rigid structure of the azaspiro[2.4]heptane core can provide the necessary conformational restriction to achieve selectivity for specific transporter subtypes.
NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor is another important target in the central nervous system. While direct studies on azaspiro[2.4]heptane derivatives are limited, related aza-compounds have been investigated as NMDA receptor antagonists. nih.gov For example, a novel class of amino-alkylcyclohexanes, which includes aza-spiro and aza-bicyclo structures, has been shown to act as uncompetitive, voltage-dependent NMDA receptor antagonists with rapid blocking and unblocking kinetics. nih.gov These properties are considered desirable for therapeutic agents targeting CNS disorders.
Investigation of Molecular Target Interactions and Binding Pathways
Understanding the molecular interactions between the azaspiro[2.4]heptane analogs and their biological targets is crucial for rational drug design. Molecular modeling and docking studies are valuable tools for this purpose.
In the context of quinolone antibiotics, molecular docking studies have been employed to visualize the binding modes of these compounds within the active site of bacterial DNA gyrase and topoisomerase IV. researchgate.net These studies help in understanding how the C-7 substituent, such as the 5-azaspiro[2.4]heptan-7-amine moiety, interacts with the enzyme-DNA complex. The stereochemistry of the spiro-cyclic system is critical in determining the optimal binding orientation and affinity. nih.gov The amino group on the azaspiro[2.4]heptane ring is believed to form key hydrogen bond interactions with amino acid residues in the target enzymes, contributing to the potent antibacterial activity.
For neuropharmacological targets, molecular modeling can elucidate the binding of azaspiro[2.4]heptane derivatives to receptors like the dopamine D3 receptor. Such studies can reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the high affinity and selectivity of these ligands. nih.gov Similarly, for cholinesterase inhibition, docking studies can predict the binding pose of these compounds within the active site gorge of AChE, explaining their inhibitory mechanism. nih.gov
Computational Chemistry and Molecular Modeling Applications
Ligand-Protein Docking Simulations
Ligand-protein docking simulations are a cornerstone of computational drug design, providing insights into how a small molecule, or ligand, might bind to a protein target. In the context of (R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine and its derivatives, these simulations are particularly valuable for understanding their potential as enzyme inhibitors, for instance, against targets like Janus kinase 1 (JAK1).
Analysis of Binding Modes with Target Enzymes (e.g., JAK1)
Docking studies with derivatives of the 5-azaspiro[2.4]heptan-7-amine scaffold have been instrumental in understanding their interaction with the JAK1 enzyme. Although specific docking studies for this compound are not extensively published, valuable insights can be drawn from closely related analogs that have been investigated as JAK1 inhibitors.
For instance, a potent and selective JAK1 inhibitor was developed based on the (R)-N-methyl-N-(5-azaspiro[2.4]heptan-7-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine core scaffold. researchgate.netnih.gov Molecular docking studies of this class of compounds into the ATP-binding site of JAK1 have revealed a consistent binding mode. The pyrrolo[2,3-d]pyrimidine moiety typically forms crucial hydrogen bonds with the hinge region of the kinase, a common interaction pattern for many kinase inhibitors. The azaspiro[2.4]heptane group extends into the solvent-exposed region of the active site. It is hypothesized that the benzyl (B1604629) group of this compound would also occupy this solvent-exposed region, potentially forming additional hydrophobic or van der Waals interactions with nearby residues, which could enhance binding affinity.
Identification of Key Interacting Residues and Binding Interactions (e.g., Hydrogen Bonding, Van der Waals)
Based on the docking studies of related azaspiro[2.4]heptane-based JAK1 inhibitors, several key interactions can be inferred for this compound. The primary amine of the core scaffold is crucial for forming hydrogen bonds with backbone atoms in the hinge region of JAK1, such as the carbonyl oxygen of Leu959 and the amide nitrogen of Glu957. researchgate.net
| Interaction Type | Potential Interacting Residues in JAK1 |
| Hydrogen Bonding | Leu959, Glu957 |
| Van der Waals | Val889, Ser963 |
| Hydrophobic Interactions (from Benzyl Group) | Hydrophobic pocket residues |
Conformational Analysis of the Azaspiro[2.4]heptane Scaffold
The conformational rigidity of the azaspiro[2.4]heptane scaffold is a key feature that makes it an attractive component in drug design. Conformational analysis, a computational technique used to determine the preferred three-dimensional arrangements of a molecule, is essential for understanding how this rigidity influences its biological activity.
The spirocyclic nature of the azaspiro[2.4]heptane scaffold significantly restricts the number of accessible conformations compared to more flexible acyclic or monocyclic structures. This pre-organization of the molecule into a specific bioactive conformation can lead to a lower entropic penalty upon binding to a target protein, thereby increasing binding affinity. Computational studies have shown that spirocyclic systems can exist in "open" and "closed" conformations, and the equilibrium between these can be influenced by substituents. nih.gov The presence of the N-benzyl group in this compound will further influence the conformational preferences of the five-membered ring and the orientation of the amine substituent, which in turn affects its interaction with the target enzyme.
In Silico Screening and Rational Drug Design Approaches
In silico screening, also known as virtual screening, is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, in conjunction with rational drug design, can significantly accelerate the discovery of new inhibitors.
The this compound scaffold can serve as a starting point for such in silico screening campaigns. Large virtual libraries of derivatives can be generated by computationally adding various substituents to the core scaffold. These virtual compounds can then be docked into the active site of a target enzyme, such as JAK1, and scored based on their predicted binding affinity and other parameters. This process allows for the rapid identification of promising candidates for chemical synthesis and biological testing.
Rational drug design further refines this process by using the structural information of the target protein to guide the design of inhibitors. For example, knowing the shape and chemical nature of the JAK1 active site allows for the design of azaspiro[2.4]heptane derivatives with substituents that are complementary to the binding pocket, maximizing favorable interactions and improving potency and selectivity.
Structure-Based Drug Design (SBDD) Methodologies
Structure-based drug design (SBDD) is a powerful methodology that relies on the three-dimensional structural information of the target protein to design and optimize inhibitors. This approach has been widely used in the development of kinase inhibitors.
In the context of designing inhibitors based on the this compound scaffold, SBDD would involve the following steps:
Target Identification and Validation: Confirming the role of the target enzyme (e.g., JAK1) in a specific disease.
Structure Determination: Obtaining the 3D structure of the target enzyme, typically through X-ray crystallography or NMR spectroscopy.
Docking and Scoring: Computationally docking this compound and its virtual derivatives into the active site of the enzyme to predict binding modes and affinities.
Iterative Design and Synthesis: Based on the computational predictions, promising compounds are synthesized and their biological activity is tested. The experimental results are then used to refine the computational models, leading to a new cycle of design, synthesis, and testing.
This iterative cycle of computational design and experimental validation is a hallmark of modern drug discovery and has been successfully applied to develop potent and selective inhibitors for a variety of targets. The rigid and synthetically accessible nature of the azaspiro[2.4]heptane scaffold makes it an excellent candidate for such SBDD approaches.
Applications of R 5 Benzyl 5 Azaspiro 2.4 Heptan 7 Amine and Its Scaffolds As Chemical Building Blocks
Versatility as a Chiral Building Block in Organic Synthesis
Chiral building blocks are enantiomerically pure compounds that serve as valuable intermediates in the synthesis of natural products and pharmaceuticals. The use of such building blocks is a cornerstone of modern asymmetric synthesis, as biological targets like enzymes and receptors are chiral, necessitating a precise stereochemical match for effective interaction.
(R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine embodies this principle through its distinct structural features. The molecule possesses a defined stereocenter, a primary amine group that serves as a versatile synthetic handle, and a benzyl-protected secondary amine within the pyrrolidine (B122466) ring. This arrangement allows for selective chemical modifications at different points of the molecule. Its spirocyclic nature provides a rigid three-dimensional framework, which is instrumental in creating complex molecular architectures with high specificity. myskinrecipes.com The constrained architecture can impart specific conformational preferences to the final target molecule, which can significantly influence its biological activity. msesupplies.com
Role in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is an established approach for identifying lead compounds in drug development. nih.gov It involves screening libraries of small, low-molecular-weight molecules, or "fragments," for weak but efficient binding to a biological target. nih.govunina.it These initial fragment hits then serve as starting points for optimization into more potent drug candidates. nih.gov
The scaffold of this compound is well-suited for inclusion in FBDD libraries. Key attributes of effective fragments include three-dimensional complexity, structural rigidity, and the presence of functional groups for synthetic elaboration. The azaspiro[2.4]heptane core provides a distinct 3D vectoral orientation of its functional groups, which allows it to probe the topological features of protein binding pockets more effectively than the flat, aromatic compounds that often dominate screening libraries. The rigid framework enhances binding specificity, a valuable characteristic for developing selective inhibitors. myskinrecipes.com
Synthesis of Diverse Bioactive Compounds and Pharmaceuticals
The primary application of this compound is as a key intermediate in the synthesis of various neuroactive compounds. myskinrecipes.com Its scaffold is particularly valuable for developing modulators of neurotransmitter receptors, which are critical targets for treating central nervous system (CNS) disorders. myskinrecipes.com The amine functionality and the rigid spirocyclic structure are leveraged to design molecules that can interact with high specificity at serotonin (B10506) and dopamine (B1211576) pathways. myskinrecipes.com
Furthermore, the compound has been explored in the design of selective enzyme inhibitors. myskinrecipes.com The defined three-dimensional structure of the scaffold can lead to enhanced binding specificity, which is crucial for minimizing off-target effects of a potential drug. myskinrecipes.com Derivatives of this compound have also been investigated for potential neuroprotective and cognitive-enhancing effects. myskinrecipes.com
| Application Area | Target Class | Rationale for Scaffold Use | Reference |
|---|---|---|---|
| Central Nervous System (CNS) Disorders | Neurotransmitter Receptor Modulators (Serotonin, Dopamine) | The rigid spirocyclic structure allows for precise orientation of functional groups to interact with receptor binding sites. | myskinrecipes.com |
| Enzyme Inhibition | Selective Enzyme Inhibitors | The rigid three-dimensional framework enhances binding specificity to enzyme active sites. | myskinrecipes.com |
| Neurological Health | Cognitive-Enhancing and Neuroprotective Agents | Derivatives are investigated for potential therapeutic effects related to cognitive function and neuronal protection. | myskinrecipes.com |
Potential as Chiral Auxiliaries and in Catalytic Applications
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed for potential reuse. sigmaaldrich.com While this compound is primarily used as a building block that is incorporated into the final molecular structure, its inherent chirality and functional groups suggest potential in other areas of asymmetric synthesis. msesupplies.com
Chiral amines are frequently used as ligands in asymmetric catalysis. The primary amine group on the this compound scaffold could potentially be modified to coordinate with a metal center. The rigid, chiral environment provided by the spirocyclic backbone could then influence the stereochemical course of a catalytic reaction, inducing asymmetry in the product. This application would leverage the molecule's structural attributes not as an incorporated scaffold, but as a controller of stereochemistry in catalytic processes.
Future Research Directions and Translational Potential in Chemical Biology
Development of Novel Analogues with Enhanced Potency, Selectivity, and Desired In Vitro Profiles
One key strategy involves the modification of the spirocyclic core itself. The introduction of heteroatoms, such as in 2-oxa-6-azaspiro[3.4]octane, has been shown to reduce off-target effects, such as inhibition of the hERG cardiac ion channel, which is a common liability for lipophilic amines. tandfonline.com This modification can also lower lipophilicity and basicity, contributing to a more favorable safety profile. tandfonline.com Similarly, exchanging common fragments like morpholine (B109124) with diverse azaspiro cycles has proven effective in lowering lipophilicity (logD values) and improving metabolic stability. bldpharm.com The rationale is that the increased three-dimensionality (higher Fsp³) imparted by the spiro center can lead to better potency, selectivity, and pharmacokinetic properties. bldpharm.com
Structure-activity relationship (SAR) studies are crucial for this optimization process. For instance, research on 5-azaspiro[2.4]heptane-based orexin (B13118510) receptor antagonists revealed that an optimally substituted benzyl (B1604629) group is essential for activity at the OX1 receptor. researchgate.net Through systematic exploration of substituents, researchers identified compounds with significantly improved potency and over 620-fold selectivity for the OX1 receptor over the OX2 receptor. researchgate.net Another example is the development of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, where replacing a morpholine group with various azaspiro cycles improved selectivity against the hERG channel. bldpharm.com
Further optimization can be guided by identifying metabolic soft spots in the molecule. For example, after identifying the metabolic liabilities of an initial lead compound, further analogue development of aldehyde dehydrogenase 1A (ALDH1A) inhibitors led to derivatives with enhanced microsomal stability and aqueous solubility. nih.gov This iterative process of design, synthesis, and testing is fundamental to developing analogues with superior in vitro profiles, making them more viable candidates for further preclinical development.
Exploration of New Therapeutic Areas and Biological Targets for Spirocyclic Amines
The distinct structural features of spirocyclic amines make them suitable for targeting a wide range of biological molecules, opening up new therapeutic avenues beyond their initial applications. The rigid framework of compounds like (R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine can enhance binding specificity, making them valuable for developing selective enzyme inhibitors and modulators of neurotransmitter receptors. myskinrecipes.com
Current and emerging therapeutic areas for spirocyclic compounds are diverse, spanning neurological disorders, cancer, and infectious and metabolic diseases. nih.gov For example, derivatives of 5-azaspiro[2.4]heptane have been identified as potent and highly selective antagonists for the dopamine (B1211576) D3 receptor, a target for treating substance abuse and other central nervous system (CNS) disorders. nih.gov The spirocyclic amine scaffold is also being explored for its potential in developing cognitive-enhancing and neuroprotective agents by modulating serotonin (B10506) and dopamine pathways. myskinrecipes.com
In oncology, spirocyclic scaffolds have been successfully incorporated into inhibitors of challenging targets. They have been used in the optimization of selective Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, such as Olaparib, for treating cancers with specific genetic mutations. tandfonline.com By constraining the molecule's conformation, the spirocycle can improve binding affinity and reduce off-target interactions. tandfonline.com Another cancer-related target is histone deacetylases (HDACs); a spirocyclic analogue of the pan-HDAC inhibitor Quisinostat showed reduced toxicity and improved selectivity for P. falciparum HDAC1, highlighting its potential as an antimalarial agent. tandfonline.com Furthermore, the introduction of a spirocyclic scaffold was instrumental in maintaining the necessary orientation of a primary amine group in allosteric inhibitors of SHP2, a protein tyrosine phosphatase involved in cancer signaling, leading to improved cellular efficacy. bldpharm.com
Advanced Synthetic Methodologies for Accessing Complex Azaspiro[2.4]heptane Derivatives
The advancement of medicinal chemistry relies heavily on the ability to synthesize complex molecular architectures efficiently and stereoselectively. The development of novel synthetic methods for accessing azaspiro[2.4]heptane derivatives is critical for exploring this chemical space more broadly.
Recent progress has focused on creating these complex scaffolds with high precision. For instance, a highly effective asymmetric hydrogenation process using a ruthenium-based catalyst ([RuCl(benzene)(S)-SunPhos]Cl) has been developed to produce (S)-7-amino-5-azaspiro[2.4]heptane with high enantioselectivity (up to 98.7% ee). nih.gov This method provides a key intermediate for quinolone antibacterial agents. nih.gov Another powerful technique is the use of palladium-catalyzed intramolecular cyclization of alkynyl carboxamides to construct the 5-azaspiro[2.4]heptane framework. msesupplies.com
More sophisticated catalytic systems are also being employed. A diastereoselective gold and palladium relay catalytic tandem cyclization has been reported for producing dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. researchgate.net This process involves the generation of a furan-derived azadiene followed by a cycloaddition. researchgate.net Such relay catalysis opens doors to constructing polycyclic systems with high control over stereochemistry. Other innovative approaches include thermal [2+2] cycloadditions to form spirocyclic β-lactams, which can then be reduced to the desired azaspiro[3.3]heptanes. researchgate.net Additionally, iodocyclization has emerged as a general and effective key step for preparing a new generation of oxa-spirocycles, significantly simplifying the synthesis of previously hard-to-access molecules. rsc.org
These advanced methodologies not only facilitate the synthesis of known spirocyclic structures but also enable the creation of novel and more complex derivatives, expanding the toolbox for medicinal chemists to probe new biological questions.
Integration of Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational and experimental techniques is revolutionizing drug discovery, and the exploration of spirocyclic amines is no exception. This integrated approach allows for faster and more efficient optimization of lead compounds. nih.gov Computational tools can predict molecular properties, model ligand-target interactions, and screen large virtual libraries, while experimental methods provide the essential data for validation and refinement.
Computational methods like virtual screening, 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics simulations are becoming indispensable. nih.gov These in silico techniques make it possible to assess vast numbers of compounds at a greatly reduced cost and higher speed than traditional laboratory procedures. mdpi.com For example, in the development of SHP2 inhibitors, X-ray crystallography (an experimental technique) provided the structural insights needed to guide the introduction of spirocyclic scaffolds, a design choice that could be modeled and evaluated computationally before synthesis. bldpharm.com
The process often involves an iterative cycle. Experimental high-throughput screening might identify initial hits, which are then analyzed using computational models to understand their binding modes and predict more potent analogues. nih.gov These predictions guide the synthesis of a new, focused set of compounds, which are then tested experimentally. This loop accelerates the journey from a preliminary hit to a highly optimized lead candidate. The increasing power of artificial intelligence (AI) and machine learning (ML) is further enhancing the predictive accuracy of these computational models, holding great promise for the future discovery of novel drugs based on the azaspiro[2.4]heptane scaffold. mdpi.commdpi.com
Q & A
Q. What are the key synthetic routes for (R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine?
The synthesis involves a multi-step process starting from commercially available precursors. A common route includes:
Reductive Amination : Reduction of 5-benzyl-5-azaspiro[2.4]heptan-7-one using sodium borohydride (NaBH₄) to yield 5-benzyl-5-azaspiro[2.4]heptane-7-ol (90.9% yield under optimized conditions) .
Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) or benzyl groups to protect the amine during intermediate steps, followed by deprotection using reagents like LAH (lithium aluminum hydride) .
Chiral Resolution : Separation of diastereomers via methods reported by Kimura et al., focusing on the epimeric center at carbon 7 .
Q. How are stereochemical challenges addressed during synthesis?
The compound's (R)-configuration is preserved through chiral resolution techniques. For example, diastereomers of 5-((R)-1-phenylethyl)-5-azaspiro[2.4]heptan-7-amine are separated based on the epimeric center at carbon 7 using chromatographic methods . Enantiomeric purity is critical for biological activity, particularly in kinase inhibition .
Q. Which analytical techniques confirm structural integrity and purity?
- NMR Spectroscopy : ¹H and ¹³C NMR validate the spirocyclic structure and substituent positions .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
- Chiral HPLC : Ensures enantiomeric purity (>97% in optimized syntheses) .
Advanced Research Questions
Q. How does this compound achieve JAK1 selectivity in kinase inhibition?
In molecular docking studies, the compound's spirocyclic amine moiety interacts with Val889 and Gly1020 in JAK1 (PDB ID: 3EYG), while the pyrrolopyrimidine group forms hydrogen bonds with Ala906 and Glu957. This dual binding confers selectivity (IC₅₀ = 8.5 nM for JAK1 vs. 48-fold lower activity for JAK2) .
Q. What in vitro ADME properties are critical for its development as a therapeutic candidate?
Q. How can reaction conditions be optimized for scalable synthesis?
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| NaBH₄:Molar Ratio | 0.75:1 | 90.9% yield |
| Solvent System | THF/MeOH | Reduced byproducts |
| Temperature | 0–5°C | Enhanced diastereoselectivity |
Q. How is efficacy validated in preclinical disease models?
- Collagen-Induced Arthritis (CIA) : Oral administration shows dose-dependent reduction in joint inflammation (ED₅₀ = 10 mg/kg) .
- Adjuvant-Induced Arthritis (AIA) : Improved pharmacokinetic profiles (T₁/₂ = 4.2 hours) support sustained efficacy .
Methodological Considerations
- Contradiction Analysis : Discrepancies in yield between synthetic routes (e.g., LAH vs. NaBH₄ reductions) highlight the need for condition-specific optimization .
- Data Interpretation : Structural analogs with modified spirocyclic cores show reduced JAK1 affinity, emphasizing the scaffold's uniqueness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
